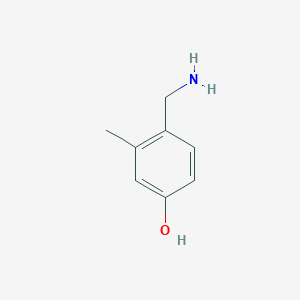

4-(Aminomethyl)-3-methylphenol

描述

Significance of Aminomethylated Phenolic Structures in Advanced Chemical Research

Aminomethylated phenolic structures are organic compounds characterized by a phenol (B47542) ring bearing at least one aminomethyl group (-CH₂NR₂). These structures are of considerable importance in organic synthesis and medicinal chemistry. Their utility stems from the presence of multiple reactive sites: the phenolic hydroxyl group, the basic amino group, and the activated aromatic ring.

The Mannich reaction is a cornerstone of their synthesis, providing a direct and efficient route to introduce aminomethyl functionalities onto a phenolic scaffold. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. benthamopen.com Phenols are excellent substrates for this reaction due to the electron-donating nature of the hydroxyl group, which activates the ortho and para positions for electrophilic substitution. researchgate.net

These compounds serve as versatile intermediates, or building blocks, for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. smolecule.comwikipedia.org Their ability to act as ligands for metal ions has also led to their use in catalysis and the development of coordination compounds. ajol.info

Overview of Research Trajectories for 4-(Aminomethyl)-3-methylphenol and Related Congeners

Research involving this compound and its structural relatives, often referred to as congeners or derivatives, is primarily directed toward the discovery and development of new biologically active agents. The core structure of an aminomethylated cresol (B1669610) provides a robust scaffold that can be readily modified to explore structure-activity relationships (SAR).

A significant research trajectory is the use of these compounds as key intermediates in medicinal chemistry. For instance, derivatives of 4-((amino)methyl)phenol have been investigated as triple uptake inhibitors, which simultaneously target transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), showing potential as novel antidepressant agents. nih.govnih.gov Further studies on related structures have explored their potential anti-inflammatory and antimicrobial activities. nih.gov The synthesis of the antimalarial drug Camoquin, for example, involves intermediates structurally similar to aminomethylated cresols. acs.org

Another area of investigation is their application in material science. Aminomethylated phenols are valuable precursors for the synthesis of benzoxazines, which are monomers for high-performance polybenzoxazine thermosetting plastics. conicet.gov.ar Research has also explored the photochemical properties of aminomethyl cresol derivatives, indicating potential applications in the development of photosensitive materials and understanding reaction mechanisms like photodeamination. researchgate.net

属性

IUPAC Name |

4-(aminomethyl)-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSZQQJJMJQAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminomethyl 3 Methylphenol

Direct Aminomethylation Approaches

Direct aminomethylation involves the introduction of an aminomethyl group onto the 3-methylphenol backbone in a single conceptual step. This is often achieved through multicomponent reactions that bring together the phenol (B47542), an amine, and a source of formaldehyde (B43269).

Mannich Reaction Based Syntheses

The Mannich reaction is a classic and versatile method for the aminomethylation of acidic compounds, including phenols. mdma.chfarmaciajournal.com It involves the condensation of a compound with an active hydrogen atom (in this case, 3-methylphenol), formaldehyde (or its equivalent, paraformaldehyde), and a primary or secondary amine. mdma.ch The reaction proceeds via the in-situ formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich aromatic ring of the phenol. The regioselectivity of the Mannich reaction on phenols can be influenced by the reaction conditions and the nature of the substituents on the phenol and amine. clockss.orgresearchgate.net For 3-methylphenol, the aminomethylation predominantly occurs at the position para to the hydroxyl group, yielding 4-(aminomethyl)-3-methylphenol. clockss.org

A variety of amines can be employed in the Mannich reaction, leading to a diverse range of N-substituted this compound derivatives. The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to improve yields and minimize the formation of byproducts. farmaciajournal.com

Reductive Amination Strategies

Reductive amination provides an alternative route to this compound and its derivatives. This approach typically begins with the condensation of an appropriate aldehyde with an amine to form an imine or Schiff base, which is then reduced to the corresponding amine. mdpi.com For the synthesis of this compound, a suitable starting material would be 4-hydroxy-2-methylbenzaldehyde (B179408).

The process involves two key steps:

Imine Formation: 4-hydroxy-2-methylbenzaldehyde is reacted with ammonia (B1221849) or a primary amine to form the corresponding imine.

Reduction: The resulting imine is then reduced to the aminomethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). mdpi.comrug.nl Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be employed. rug.nl

This strategy allows for the introduction of various substituents on the nitrogen atom by choosing the appropriate primary amine in the initial condensation step.

Multicomponent Reaction Pathways (e.g., Petasis Borono-Mannich Reaction)

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.org This reaction can be adapted for the synthesis of aminomethylphenols. ias.ac.inresearchgate.netresearchgate.net In a typical setup for synthesizing derivatives of this compound, a salicylaldehyde (B1680747) derivative, an amine, and a boronic acid are reacted together. ias.ac.innih.gov

The reaction is often facilitated by a catalyst, and various systems have been developed to improve efficiency and yield. ias.ac.inresearchgate.net One of the advantages of the Petasis reaction is its tolerance for a wide range of functional groups, allowing for the synthesis of complex and diverse aminomethylphenol derivatives in a single pot. researchgate.netnih.gov The reaction can proceed under mild conditions and often provides high yields of the desired product. ias.ac.in

Indirect Synthesis via Functional Group Interconversions

Indirect methods involve the synthesis of a precursor molecule containing the basic carbon skeleton of this compound, followed by chemical transformations to introduce the required aminomethyl and hydroxyl functional groups.

Reduction of Nitro or Nitrile Precursors to the Aminomethyl Moiety

A common indirect route involves the synthesis of a phenolic precursor bearing a group that can be readily converted to the aminomethyl moiety.

Reduction of Nitro Compounds: This approach starts with the nitration of a suitable precursor, followed by the reduction of the nitro group. For instance, the nitration of 3-methylphenol would yield a mixture of isomers, from which the desired 3-methyl-4-nitrophenol (B363926) can be isolated. Subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, such as iron in acidic medium or catalytic hydrogenation. researchgate.net However, this yields 4-amino-3-methylphenol. To obtain this compound, a different precursor such as 4-hydroxy-2-methylbenzonitrile (B169208) would be required.

Reduction of Nitrile Compounds: A more direct precursor for the aminomethyl group is a nitrile. The synthesis would start with a phenolic compound containing a cyano group at the desired position, such as 4-hydroxy-2-methylbenzonitrile. The nitrile group can then be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method directly provides the aminomethyl group. grafiati.com

Derivatization of Pre-existing Phenolic Substrates

This strategy focuses on modifying a pre-existing phenolic substrate to introduce the aminomethyl group. This can involve several chemical transformations. For example, a pre-existing phenolic compound could be functionalized with a group that can later be converted to an aminomethyl group.

One approach is the esterification or etherification of the phenolic hydroxyl group for protection, followed by reactions on the aromatic ring to introduce a precursor to the aminomethyl group. nih.gov For instance, a formylation reaction could introduce a formyl group, which can then be converted to an aminomethyl group via reductive amination as described in section 2.1.2.

Another derivatization strategy involves the use of protecting groups to control the regioselectivity of subsequent reactions. For example, the phenolic hydroxyl group can be protected as an ether or ester, allowing for selective functionalization at other positions on the aromatic ring. After the desired functional group is in place, the protecting group is removed to regenerate the phenol. researchgate.netgcms.cz

Green Chemistry Principles in this compound Synthesis

The synthesis of aminomethylphenol derivatives, a class of compounds to which this compound belongs, is increasingly guided by the principles of green chemistry. These principles advocate for the reduction or elimination of hazardous substances, the use of safer solvents, and the development of energy-efficient processes. Key strategies include performing reactions without a solvent and employing highly efficient and recyclable catalysts to improve atom economy and reduce waste.

Solvent-Free Reaction Systems

A significant advancement in the green synthesis of aminomethylphenol-related structures is the development of solvent-free reaction conditions. This approach directly addresses the environmental and safety hazards associated with volatile organic solvents. Research has demonstrated the feasibility of a three-component, one-pot synthesis of N-heteroaryl-arylmethyl phenols by reacting phenols, aromatic aldehydes, and heteroaryl amines at elevated temperatures without any solvent. nih.govcncb.ac.cnnih.govresearchgate.net

This method is operationally simple, proceeds rapidly, and avoids the use of expensive or toxic solvents and catalysts. nih.govnih.govresearchgate.net In a typical procedure, a mixture of an amine and an aldehyde is heated, followed by the addition of a phenol. nih.gov The reaction proceeds to completion in 30 to 120 minutes at 80°C, yielding the desired aminoalkyl phenol products in good to high yields, ranging from 40% to 97%. nih.govcncb.ac.cnnih.govresearchgate.net This solventless approach not only simplifies the work-up procedure but also aligns with green chemistry principles by minimizing waste. nih.govresearchgate.net

The table below summarizes the results for the solvent-free synthesis of various pseudo-Betti base derivatives, illustrating the efficiency of this methodology. researchgate.net

| Reactants (Phenol, Aldehyde, Amine) | Reaction Time (min) | Yield (%) |

|---|---|---|

| o-cresol, benzaldehyde, 2-aminopyridine | 30 | 72 |

| m-cresol, benzaldehyde, 2-aminopyridine | 30 | 74 |

| p-cresol (B1678582), benzaldehyde, 2-aminopyridine | 30 | 78 |

| m-cresol, m-nitrobenzaldehyde, 2-aminopyridine | 30 | 90 |

| o-cresol, m-nitrobenzaldehyde, 2-aminopyridine | 30 | 92 |

| p-cresol, m-nitrobenzaldehyde, 2-aminopyridine | 30 | 97 |

Catalytic Innovations (e.g., Nanoparticle Catalysis)

Innovations in catalysis, particularly the use of nanoparticles, represent another cornerstone of green synthetic chemistry for aminomethylphenols. Magnetic nanoparticles, such as those made of iron(III) oxide (Fe3O4), have gained significant attention due to their low toxicity, low cost, oxidative stability, and ease of separation from the reaction mixture using an external magnet. ias.ac.inmdpi.com

One notable application is the use of nano Fe3O4 as a catalyst in the one-pot, three-component Petasis-Borono Mannich reaction to produce a library of aminomethylphenol derivatives. ias.ac.inresearchgate.net This reaction involves the coupling of salicylaldehydes, secondary amines, and phenylboronic acids. ias.ac.in The use of a catalytic amount (e.g., 2 mol%) of magnetic Fe3O4 nanoparticles at room temperature leads to excellent yields (80–94%) in short reaction times. ias.ac.inmdpi.comresearchgate.net A key advantage of this method is the ability to recover and reuse the catalyst for several consecutive cycles without a significant loss of activity, which enhances the economic and environmental viability of the process. ias.ac.inresearchgate.net

The reusability of the Fe3O4 nanoparticle catalyst has been demonstrated over multiple runs, as shown in the table below. ias.ac.in

| Run | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1 | 2 | 90 |

| 2 | 2 | 88 |

| 3 | 2 | 87 |

| 4 | 2 | 85 |

This catalytic system demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the salicylaldehyde reactant. ias.ac.in The straightforward recovery of the catalyst via magnetism simplifies product purification and minimizes waste, highlighting the practical benefits of nanoparticle catalysis in synthesizing complex molecules like this compound and its analogues. ias.ac.in

Chemical Reactivity and Derivatization Studies of 4 Aminomethyl 3 Methylphenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site for various chemical modifications, including etherification, esterification, and polymerization reactions.

The phenolic hydroxyl group in 4-(aminomethyl)-3-methylphenol can readily undergo etherification and esterification. These reactions are standard transformations for phenols and are used to modify the compound's polarity, solubility, and electronic properties. researchgate.netacs.org

Esterification is typically achieved by reacting the phenol (B47542) with an acylating agent such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a base like pyridine. researchgate.net For instance, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. Similarly, etherification can be accomplished by reacting the phenol with an alkylating agent, such as an alkyl halide (e.g., ethyl bromoacetate), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net These transformations are crucial for producing intermediates in various synthetic pathways. google.comsmolecule.com

Table 1: Representative Etherification and Esterification Reactions of Phenols

| Reaction Type | Reagent | Product Structure (Example) | Typical Conditions | Yield (%) | Reference |

| Esterification | Acetic Anhydride | 2-{[(3-Methoxypropyl)amino]methyl}phenyl acetate | Pyridine, 25°C | 90 | researchgate.net |

| Etherification | Ethyl Bromoacetate | Ethyl 2-{[(3-Methoxypropyl)amino]methyl}phenoxyacetate | K₂CO₃, DMF | 76 | researchgate.net |

Note: The data presented is for a structurally related aminomethylphenol derivative and is illustrative of the reactivity of the phenolic hydroxyl group.

The dual functionality of this compound allows it to be incorporated into polymer backbones, contributing to the thermal and mechanical properties of the resulting materials. epo.org

One significant application is in the synthesis of polybenzoxazines, a class of high-performance phenolic resins. researchgate.net Benzoxazine (B1645224) monomers are typically formed through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde (B43269). acs.orggoogle.com Given that this compound contains both a phenolic -OH and a primary amine, it can react with formaldehyde to form a benzoxazine monomer, which subsequently undergoes thermally induced ring-opening polymerization to form a cross-linked polybenzoxazine network. acs.orggoogle.com This process incorporates the compound directly into the polymer backbone.

Furthermore, the aminomethyl group can act as a curing agent (hardener) for epoxy resins. researchgate.net The primary amine can open the epoxide ring of epoxy monomers, leading to cross-linking and the formation of a rigid thermoset polymer network. sigmaaldrich.commdpi.com In this role, this compound becomes an integral part of the final polymer structure.

Transformations of the Aminomethyl Group

The primary amine of the aminomethyl substituent is a potent nucleophile and a site for a wide array of chemical reactions, including acylation, alkylation, and the formation of imines and metal complexes.

The amino group of this compound can be selectively functionalized through acylation and alkylation reactions. Acylation, the reaction with an acylating agent like an acyl chloride or anhydride, readily forms a stable amide bond. chemijournal.comgoogle.com

Selective N-alkylation can also be achieved. A common method involves a two-step, one-pot reaction where the aminomethylphenol is first condensed with an aldehyde to form an intermediate imine (Schiff base), which is then reduced in situ, typically with a reducing agent like sodium borohydride (B1222165), to yield the N-alkylated secondary amine. epo.orgnih.gov This reductive amination process is highly efficient for producing N-substituted derivatives. nih.gov

Table 2: Selective N-Alkylation of Aminophenols via Reductive Amination

| Amine Reactant | Aldehyde Reactant | Reducing Agent | Product | Yield (%) | Reference |

| p-Aminophenol | Benzaldehyde | NaBH₄ | 4-(Benzylamino)phenol | 95 | nih.gov |

| 2-(Aminomethyl)phenol | Benzaldehyde | NaBH₄ | 2-((Benzylamino)methyl)phenol | 90 | researchgate.net |

| Aniline | 3-Hydroxy-4-methoxybenzaldehyde | NaBH₄ | 2-Methoxy-5-((phenylamino)methyl)phenol | - | sigmaaldrich.com |

Note: This table illustrates the general method of reductive amination applicable to aminophenols and related structures.

The primary amine of this compound reacts readily with aldehydes and ketones to form Schiff bases, also known as azomethines or imines. researchgate.net This condensation reaction, which forms a carbon-nitrogen double bond (–C=N–), is typically carried out by refluxing the reactants in a solvent such as ethanol. sigmaaldrich.com The formation of the azomethine linkage is a versatile tool in organic synthesis, creating intermediates that can be used for further transformations or as ligands in coordination chemistry. google.com For example, the reaction of 4-(aminomethyl)phenol with picolinaldehyde produces the Schiff base (E)-4-(((pyridin-2-ylmethylene)amino)methyl)phenol. These Schiff bases can then be reduced, for example with sodium borohydride, to form stable secondary amines. researchgate.netsigmaaldrich.com

Table 3: Synthesis of Schiff Bases from Aminophenol Derivatives

| Amine Reactant | Carbonyl Reactant | Product (Schiff Base) | Solvent | Yield (%) | Reference |

| Aniline | Salicylaldehyde (B1680747) | 2-((E)-(phenylimino)methyl)phenol | Ethanol | 87 | |

| 3-Aminomethylpyridine | 4-Hydroxybenzaldehyde | 4-[(pyridine-3-ylmethylimino)-methyl] phenol | Ethanol | 85 | google.com |

| 4-(Aminomethyl)phenol | Picolinaldehyde | (E)-4-(((pyridin-2-ylmethylene)amino)methyl)phenol | Ethanol | - |

Derivatives of this compound, particularly its Schiff base derivatives, are effective ligands for coordinating with metal ions. The presence of multiple donor atoms—the phenolic oxygen, the imine nitrogen, and potentially other heteroatoms in the aldehyde-derived portion of the molecule—allows these ligands to form stable chelate complexes with a variety of transition metals.

For example, Schiff base ligands derived from aminomethylated phenols can coordinate with metals like ruthenium(II), forming complexes where the metal-to-ligand ratio is typically 1:1. The resulting metal complexes have applications in catalysis and materials science. The geometry of the ligand and the nature of the donor atoms dictate the structure and properties of the resulting coordination complex. sigmaaldrich.com Mannich-base ligands, which are structurally related, are known to form dinuclear complexes with metals like zinc(II) and copper(II).

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and, to a lesser extent, the methyl and aminomethyl groups. The hydroxyl group is a powerful ortho-, para-director. In this molecule, the position para to the hydroxyl group is occupied by the aminomethyl group. The positions ortho to the hydroxyl group are C2 and C6. The methyl group at C3 further influences the substitution pattern.

Halogenation Studies

Specific halogenation studies on this compound are not extensively documented in the reviewed literature. However, the reactivity of related phenolic compounds provides insights into the expected outcomes. The bromination of phenols is typically a rapid reaction that can be difficult to control, often leading to di- and tri-bromo products. libretexts.org For instance, the bromination of p-cresol (B1678582) (4-methylphenol) can be achieved using various brominating agents.

The directing effects of the substituents on this compound would likely lead to halogenation at the positions ortho to the strongly activating hydroxyl group. The presence of the methyl group at C3 may sterically hinder substitution at the C2 position to some extent, potentially favoring substitution at the C6 position.

Studies on related compounds, such as 3-aminophenol, have shown that chlorination can occur via electrophilic substitution on the aromatic ring, leading to the formation of chloroaminophenols. nih.gov The reaction of 4-methylphenol with N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN) can lead to radical bromination on the methyl group, forming 4-(bromomethyl)phenol. uc.pt However, electrophilic aromatic substitution is also a competing pathway.

| Halogenation Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |

| Bromination | Br₂ in a suitable solvent | 2-Bromo-4-(aminomethyl)-3-methylphenol, 6-Bromo-4-(aminomethyl)-3-methylphenol, and di-bromo derivatives | libretexts.org |

| Chlorination | Cl₂ or other chlorinating agents | 2-Chloro-4-(aminomethyl)-3-methylphenol, 6-Chloro-4-(aminomethyl)-3-methylphenol | nih.gov |

| Iodination | I₂ with an activating agent (e.g., ICl) | 2-Iodo-4-(aminomethyl)-3-methylphenol, 6-Iodo-4-(aminomethyl)-3-methylphenol | libretexts.org |

Note: The information in the table is based on the general reactivity of phenols and related compounds, as direct studies on this compound were not found.

Nitration and Sulfonation Patterns

Direct nitration of phenols with strong acids like nitric acid can lead to significant oxidative decomposition. libretexts.org Milder nitrating agents are often preferred. For substituted phenols, the regioselectivity is governed by the directing effects of the existing substituents. In the case of this compound, the hydroxyl group is the most powerful activating group and will direct incoming electrophiles to the ortho positions (C2 and C6). The methyl group at C3 provides additional activation.

Nitration of eugenol, a substituted phenol, occurs on the aromatic ring. nih.gov Studies on the nitration of various substituted phenols using reagents like sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate have been reported to be mild and selective for mononitration. scispace.com For this compound, nitration would be expected to occur at the C2 and C6 positions.

Sulfonation of phenols is a reversible reaction, and the product distribution can be temperature-dependent. vedantu.com At lower temperatures, the kinetically controlled ortho-isomer is often favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. vedantu.com Since the para position in this compound is already substituted, sulfonation would be directed to the ortho positions. The sulfonation of anisole (B1667542) and phenol in concentrated sulfuric acid has been studied, indicating that the unprotonated substrate undergoes sulfonation. rsc.org

| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |

| Nitration | Dilute HNO₃ or milder nitrating agents (e.g., NaNO₂ with an oxidizing agent) | 4-(Aminomethyl)-3-methyl-2-nitrophenol, 4-(Aminomethyl)-3-methyl-6-nitrophenol | libretexts.orgscispace.com |

| Sulfonation | Concentrated H₂SO₄ | 4-(Aminomethyl)-3-methyl-2-sulfonic acid, 4-(Aminomethyl)-3-methyl-6-sulfonic acid | vedantu.comrsc.org |

Note: The data presented is inferred from studies on analogous compounds due to a lack of specific literature on this compound.

Oxidative and Reductive Transformations of the Compound

The phenolic and aminomethyl groups in this compound are susceptible to both oxidation and reduction. The phenol moiety can be oxidized to form quinone-type structures, while the aminomethyl group can also undergo oxidative transformations.

Electrochemical Redox Behavior Studies

The electrochemical oxidation of aminophenols is complex as both the amino and hydroxyl groups can be oxidized. ua.es The relative position of these groups on the aromatic ring significantly influences the electrochemical properties. ua.es For p-aminophenol, electrochemical oxidation can lead to the formation of quinonimine. ustc.edu.cn The oxidation of phenols often generates phenoxy radicals, which can then dimerize or form polymeric films on the electrode surface. rsc.org

Cyclic voltammetry studies of p-aminophenol have shown two couples of redox peaks, indicating a two-step one-electron transfer process. ustc.edu.cn It has been suggested that the amino group is oxidized first, followed by the hydroxyl group. ustc.edu.cn The electrochemical oxidation of phenol and para-substituted phenols on a glassy carbon electrode is an irreversible process, with the oxidation potential being pH-dependent. uc.pt

Given these findings, the electrochemical oxidation of this compound would likely involve the initial formation of a radical cation, followed by further oxidation and potential polymerization. The exact redox potentials and mechanisms would need to be determined experimentally.

| Compound | Electrochemical Technique | Observed Redox Behavior | Reference |

| p-Aminophenol | Cyclic Voltammetry, FT-IR Spectroelectrochemistry | Two-step one-electron transfer; formation of quinonimine and dimers. | ustc.edu.cn |

| m-Aminophenol | Cyclic Voltammetry | Formation of a blocking polymeric film on the electrode surface. | ua.es |

| o-Aminophenol | Cyclic Voltammetry, in situ FTIR | Formation of a conducting polymer with phenoxazine (B87303) units. | ua.es |

| Phenol | Cyclic Voltammetry | Irreversible oxidation leading to catechol and hydroquinone (B1673460) products. | uc.pt |

Note: This table summarizes the electrochemical behavior of related compounds to infer the potential behavior of this compound.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of molecular structure.

One-dimensional NMR spectra offer fundamental information regarding the chemical environment, number, and connectivity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum for 4-(Aminomethyl)-3-methylphenol is predicted to show distinct signals for each unique proton environment. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic region would contain signals for the methyl and aminomethyl protons. The labile protons of the hydroxyl (-OH) and amine (-NH₂) groups would appear as broad singlets, the positions of which can be dependent on solvent and concentration.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.0 - 10.0 | Broad Singlet | 1H | Phenolic Hydroxyl (Ar-OH ) |

| ~ 6.6 - 7.1 | Multiplet | 3H | Aromatic Protons (Ar-H ) |

| ~ 3.8 - 4.0 | Singlet | 2H | Benzylic Methylene (B1212753) (-CH₂ -NH₂) |

| ~ 2.1 - 2.3 | Singlet | 3H | Methyl (-CH₃ ) |

| ~ 1.5 - 3.0 | Broad Singlet | 2H | Amino Protons (-CH₂-NH₂ ) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons (four substituted, two unsubstituted) and two for the aliphatic methyl and methylene carbons.

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 155 - 160 | Quaternary | Aromatic Carbon (C -OH) |

| ~ 135 - 140 | Quaternary | Aromatic Carbon (C -CH₃) |

| ~ 125 - 130 | Quaternary | Aromatic Carbon (C -CH₂NH₂) |

| ~ 115 - 130 | Tertiary (CH) | Aromatic Carbons (Ar-C H) |

| ~ 45 - 50 | Methylene (CH₂) | Benzylic Methylene (-CH₂ -NH₂) |

| ~ 15 - 20 | Methyl (CH₃) | Methyl (-CH₃ ) |

Two-dimensional NMR techniques are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H couplings, typically over two to three bonds. For this compound, COSY would be crucial for confirming the coupling between adjacent protons on the aromatic ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. For instance, it would show a cross-peak between the benzylic methylene protons and the benzylic methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting molecular fragments, especially through quaternary carbons. Key correlations would include those from the methyl protons to the adjacent aromatic carbons and from the benzylic methylene protons to the aromatic carbons of the ring.

Interactive Table: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Purpose |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Correlations between adjacent aromatic protons. | Confirms aromatic substitution pattern. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Ar-H ↔ Ar -C; -CH₃ ↔ -C H₃; -CH₂ - ↔ -C H₂- | Directly links proton and carbon assignments. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -CH ₃ ↔ C -CH₃ and adjacent Ar-C ; -CH ₂- ↔ adjacent Ar-C | Establishes connectivity across quaternary carbons and links substituents to the aromatic ring. |

Solid-State NMR (ssNMR) is a technique used to analyze molecules in the solid phase, providing insights into polymorphism, molecular packing, and dynamics in the solid state. While ssNMR is a powerful tool for studying substituted phenols within polymeric matrices or other solid composites dtic.milrsc.orgsfasu.edu, a review of available scientific literature indicates no specific solid-state NMR studies have been published for crystalline this compound itself. Such a study could, in principle, reveal details about intermolecular hydrogen bonding involving the phenol (B47542) and amine groups in the crystal lattice.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at frequencies corresponding to specific functional groups. For this compound, IR is ideal for confirming the presence of the hydroxyl, amino, and aromatic functionalities.

Interactive Table: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |

| 3300 - 3500 | N-H Stretch (Medium) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H (in -CH₃ and -CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1500 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1200 - 1300 | C-O Stretch | Phenolic C-O |

| 1000 - 1200 | C-N Stretch | Benzylic C-N |

| 800 - 900 | C-H Bend (Out-of-plane) | Aromatic C-H |

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the carbon backbone. While specific experimental data is not widely available in the literature, the expected active modes can be predicted.

Interactive Table: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode (Symmetric) | Aromatic Ring |

| 1200 - 1300 | C-C Stretch | Aromatic Ring |

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. It also offers valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For "this compound" (C8H11NO), the exact mass can be calculated and compared to the experimentally determined value. For instance, the calculated exact mass for the protonated molecule [M+H]+ would be compared against the measured value from the HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer. A close correlation between the calculated and observed mass, usually within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. rsc.orgnih.gov The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the molecule, preserving it for accurate mass measurement. rsc.org

Detailed findings from HRMS analysis are crucial for confirming the identity of newly synthesized batches of the compound or for identifying it in complex mixtures. scispace.com

Table 1: Representative HRMS Data for Related Aminophenol Compounds

| Compound | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Source |

| (E)-4-(3,4-dichlorostyryl)-2-(((2-hydroxyethyl)amino)methyl)phenol | C17H18Cl2NO2 | 336.0558 | 336.0567 | nih.gov |

| 4-((N-(2-(diethylamino)ethyl)-N-methylamino)methyl)-2,6-di-tert-butylphenol | C19H26NO | 284.2003 | 284.2007 | rsc.org |

| 2-((N-benzyl-N-methylamino)methyl)-4-fluorophenol | C15H17FNO | 246.1283 | 246.1281 | rsc.org |

This table showcases HRMS data for structurally similar compounds, illustrating the accuracy of the technique. Data for "this compound" would follow a similar format.

Beyond providing the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), elucidates the structural connectivity of "this compound" by analyzing its fragmentation pathways. gre.ac.uk In this process, the molecular ion (M+) or a protonated molecule ([M+H]+) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, generating a fragmentation spectrum. libretexts.org

The fragmentation of "this compound" is expected to follow predictable pathways characteristic of aromatic amines and phenols. libretexts.org Key fragmentation events would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of the aminomethyl group or the formation of a stable benzylic cation.

Loss of small neutral molecules: The molecule may lose small, stable neutral molecules such as H2O (from the phenolic hydroxyl group), NH3 (from the amino group), or CH2NH.

Ring fragmentation: At higher collision energies, the aromatic ring itself can fragment, although this is generally less common than the cleavage of substituent groups.

The interpretation of these fragmentation patterns, often aided by computational predictions and comparison with spectral databases, provides a detailed structural fingerprint of the molecule. gre.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For "this compound," a single-crystal X-ray diffraction study would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. researchgate.net

In the case of "this compound," it is anticipated that the phenolic hydroxyl group and the aminomethyl group would participate in a network of intermolecular hydrogen bonds, influencing the crystal packing. The crystal structure would confirm the substitution pattern on the benzene ring and reveal the conformation of the aminomethyl group relative to the plane of the ring.

Table 2: Crystallographic Data for a Structurally Related Compound: 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol

| Parameter | Value |

| Empirical Formula | C15H16ClNO2 |

| Formula Weight | 277.74 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.5241(2) |

| b (Å) | 8.733(2) |

| c (Å) | 13.649(2) |

| β (°) | 103.876(2) |

| Volume (ų) | 1332.0(3) |

| Z | 4 |

Source: researchgate.net

This data for a related molecule illustrates the type of detailed structural information obtained from X-ray crystallography. Such an analysis for "this compound" would be invaluable for understanding its solid-state properties and intermolecular interactions. researchgate.netkoreascience.kr

Theoretical and Computational Chemistry Studies of 4 Aminomethyl 3 Methylphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy levels within the molecule. This information is key to understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, offering a favorable balance between accuracy and computational cost.

For 4-(aminomethyl)-3-methylphenol, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), would be used to optimize the molecule's geometry to its lowest energy state. This process determines the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. The results of such an optimization provide the foundational data for all other computational analyses.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation. This table is illustrative and contains expected values, not published experimental or theoretical data.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (phenol) | 1.36 Å |

| O-H (phenol) | 0.97 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (methyl) | 1.51 Å | |

| C-C (aminomethyl) | 1.52 Å | |

| C-N (aminomethyl) | 1.47 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (aromatic) | 119.0 - 121.0° |

HOMO-LUMO Gap Analysis and Reactivity Indices

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

For this compound, the electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups would be expected to significantly influence the energy and distribution of the HOMO, while the aromatic ring would contribute to both HOMO and LUMO orbitals.

Table 2: Exemplary Quantum Chemical Reactivity Descriptors for this compound. This table is illustrative and contains expected values based on similar compounds, not published data.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Ionization Potential | I | -EHOMO | 5.85 |

| Electron Affinity | A | -ELUMO | 0.95 |

| Electronegativity | χ | (I+A)/2 | 3.40 |

| Chemical Hardness | η | (I-A)/2 | 2.45 |

| Chemical Softness | S | 1/η | 0.41 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack.

In an MEP map, different colors correspond to different values of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack (e.g., interaction with protons or metal cations).

Blue: Regions of most positive potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to the high electronegativity and lone pairs of these atoms. The most positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogens of the amino group, making them potential sites for hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has rotational freedom around several single bonds, particularly the C-C bond connecting the aminomethyl group to the phenyl ring and the C-N bond within that group.

Conformational analysis involves systematically exploring these rotations to identify the different stable conformers (energy minima) and the energy barriers between them. This analysis can be performed by creating a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, vibrates, and changes its conformation at a given temperature. An MD simulation of this compound, typically in a solvent like water, would reveal its preferred conformations in a solution, the flexibility of its side chains, and its interactions with solvent molecules, such as the formation and breaking of hydrogen bonds.

Prediction of Spectroscopic Properties and Band Assignments

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the vibrational frequencies and electronic transition energies, theoretical spectra can be generated that aid in the analysis of experimental data.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. The calculations yield a set of vibrational frequencies corresponding to specific atomic motions (e.g., O-H stretch, N-H stretch, C-H bend, aromatic ring vibrations). By comparing the calculated frequencies and intensities with experimental spectra, each absorption band can be confidently assigned to a specific vibrational mode.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. This method calculates the energies of electronic excitations from the ground state to various excited states. The results, including the excitation energies (wavelengths) and oscillator strengths (intensities), can explain the observed absorption peaks, which typically correspond to π → π* transitions within the aromatic ring.

Table 3: Representative Predicted Vibrational Frequencies and Assignments for this compound. This table is illustrative and contains expected values, not published experimental data.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | 3650 | Phenolic hydroxyl group |

| N-H Asymmetric Stretch | 3450 | Amino group |

| N-H Symmetric Stretch | 3360 | Amino group |

| C-H Aromatic Stretch | 3050-3100 | Aromatic ring |

| C-H Aliphatic Stretch | 2920-2980 | Methyl and methylene (B1212753) groups |

| C=C Aromatic Stretch | 1610, 1500 | Phenyl ring skeletal vibrations |

| N-H Scissoring | 1600 | Amino group |

| C-O Stretch | 1250 | Phenolic C-O bond |

Adsorption and Interaction Modeling (e.g., Metal Surface Interactions)

Theoretical modeling is extensively used to study how molecules interact with surfaces, which is critical for applications like corrosion inhibition, catalysis, and sensor development. This compound possesses functional groups (hydroxyl and amino) that can readily interact with metal surfaces.

DFT calculations can be used to model the adsorption of this compound onto a metal surface, such as iron (Fe) or copper (Cu). By placing the molecule on a slab model of the metal surface and optimizing the geometry of the combined system, one can determine the most stable adsorption site and orientation.

Key parameters derived from these simulations include:

Adsorption Energy (Eads): The energy released when the molecule adsorbs onto the surface. A more negative value indicates stronger adsorption.

Bonding Analysis: Examination of the electron density and orbital overlap between the molecule and the surface atoms can reveal the nature of the interaction (i.e., physisorption via van der Waals forces or chemisorption via covalent bond formation). The heteroatoms (O and N) in this compound are expected to be the primary sites for chemical bonding with the metal surface.

Charge Transfer: Analysis can quantify the amount of electron charge transferred between the molecule and the surface, which is a key mechanism in corrosion inhibition.

Molecular dynamics simulations can also be employed to model the behavior of many inhibitor molecules on a metal surface in the presence of a corrosive aqueous solution, providing a more dynamic and realistic picture of how a protective film might form.

Applications and Advanced Materials Science Incorporating 4 Aminomethyl 3 Methylphenol

Role in Polymer Chemistry and Functional Material Synthesis

The presence of both an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group on the same molecule allows 4-(aminomethyl)-3-methylphenol to act as a monomer or a modifying agent in the creation of complex polymer structures. These functional groups provide reactive sites for building polymer chains and forming cross-linked networks.

Polycondensation is a class of polymerization reaction that involves the joining of monomer units with the simultaneous elimination of a small molecule, such as water. The bifunctional character of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a suitable monomer for such reactions. It can react with other monomers that have at least two complementary functional groups, such as dicarboxylic acids, acyl chlorides, or isocyanates, to form a variety of polymers.

For instance, the amino group can react with a carboxylic acid to form an amide bond, leading to the synthesis of polyamides. Concurrently, the hydroxyl group can react with a carboxylic acid to form an ester bond, a key linkage in polyesters. This dual reactivity allows for the creation of complex polymer structures, such as polyester-amides. The specific reaction pathway can be controlled by selecting appropriate co-monomers and reaction conditions.

Table 1: Potential Polycondensation Reactions with this compound

| Co-monomer Functional Group | Resulting Polymer Linkage | Polymer Class |

| Carboxylic Acid (-COOH) | Amide (-CONH-), Ester (-COO-) | Polyamide, Polyester, Polyester-amide |

| Acyl Chloride (-COCl) | Amide (-CONH-), Ester (-COO-) | Polyamide, Polyester, Polyester-amide |

| Isocyanate (-NCO) | Urea (-NHCONH-), Urethane (-OCONH-) | Polyurea, Polyurethane |

| Epoxide | β-Amino alcohol, Ether | Epoxy Polymer |

This versatility allows for the synthesis of polymers with tailored properties. The rigid phenolic ring can impart thermal stability and mechanical strength, while the aminomethyl group can enhance adhesion and provide a site for further chemical modifications.

Cross-linking is a process that links polymer chains together, forming a three-dimensional network. This process dramatically alters the properties of the polymer, typically increasing its rigidity, thermal stability, and chemical resistance. The reactive groups of this compound make it a potential cross-linking agent for various polymer systems.

Phenolic resins are a class of thermosetting polymers known for their excellent heat resistance, dimensional stability, and chemical inertness. They are typically synthesized through the reaction of a phenol (B47542) with an aldehyde, most commonly formaldehyde (B43269) tsijournals.com. The structure of this compound makes it a suitable precursor for novel resin systems.

The aromatic ring can undergo electrophilic substitution with formaldehyde, primarily at the positions ortho and para to the powerful activating hydroxyl group, forming methylene (B1212753) bridges that link the phenolic units cnrs.fr. Furthermore, the aminomethyl group can also react with formaldehyde. This dual reactivity can lead to a highly cross-linked and rigid three-dimensional network structure, potentially offering enhanced thermal and mechanical properties compared to standard phenolic resins. While the closely related compound 4-amino-3-methylphenol is noted for its use in preparing high-end resins, the aminomethyl variant offers a different mode of incorporation and network formation due to the flexible -CH₂- spacer.

Catalysis and Ligand Design in Inorganic Chemistry

In the field of inorganic chemistry, molecules that can bind to metal ions are known as ligands. The design of these ligands is crucial for controlling the structure and function of metal complexes, which are at the heart of catalysis and the creation of advanced materials like metal-organic frameworks.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands) researchgate.net. These materials are notable for their exceptionally high porosity and tunable structures, making them promising for applications in gas storage, separation, and catalysis.

The this compound molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This allows it to act as a chelating or bridging ligand, binding to one or more metal centers to form the extended network structure of a MOF. The presence of the amine functionality within the pores of a MOF can be particularly advantageous, as it can create basic sites that enhance the selective adsorption of acidic gases like carbon dioxide (CO₂). The specific geometry of the ligand and its coordination mode would influence the resulting topology and properties of the MOF.

Table 2: Potential Coordination Modes of this compound in MOFs

| Coordination Site(s) | Binding Mode | Potential Impact on MOF Structure |

| Amino Group (N) | Monodentate | Functionalizes pore walls with basic amine groups |

| Hydroxyl Group (O) | Monodentate | Acts as a linking point |

| Amino (N) and Hydroxyl (O) | Bidentate (Chelating) | Forms stable chelate rings with a single metal center |

| Amino (N) and Hydroxyl (O) | Bidentate (Bridging) | Links two different metal centers, building the framework |

Asymmetric catalysis is a field of chemistry focused on using chiral catalysts to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral ligands are essential components of these catalysts, as they create a chiral environment around the metal center that directs the stereochemical outcome of a reaction.

While this compound is itself an achiral molecule, its reactive functional groups provide a scaffold for the synthesis of more complex chiral ligands researchgate.net. The primary amine can be readily reacted with chiral aldehydes or ketones to form chiral Schiff bases, or with chiral carboxylic acids to form chiral amides. These new, larger molecules, now possessing stereocenters, can be used as ligands for transition metals in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions researchgate.netnih.gov. The modular nature of this approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific chemical transformation.

Support for Heterogeneous Catalysts

The unique molecular structure of this compound, which features a hydroxyl group, an aminomethyl group, and a methyl group on a benzene (B151609) ring, suggests its potential utility as a ligand or a monomer for creating polymeric supports for heterogeneous catalysts. The amino and hydroxyl groups can serve as anchoring points for metal ions or metallic nanoparticles, which are the active catalytic centers.

However, a review of the current scientific literature and patent databases does not reveal specific examples of this compound being directly utilized as a support for heterogeneous catalysts. Research in this area tends to focus on broader categories of materials, such as aminomethylated polystyrenes or other amine-functionalized polymers, for catalyst immobilization. While the functional groups present in this compound are relevant to this application, specific studies detailing its use in this context are not available.

Development of Advanced Functional Materials

The development of advanced functional materials often relies on the incorporation of molecules with specific chemical functionalities. This compound possesses both electron-donating (amino and hydroxyl) and sterically influencing (methyl) groups, making it a candidate for the synthesis of such materials.

The amino and phenolic hydroxyl groups in this compound offer potential as recognition elements in chemical sensors. These groups can interact with various analytes, particularly metal ions, through coordination chemistry. Such interactions could lead to a detectable signal, for instance, a change in fluorescence or an electrochemical response.

Despite this potential, a thorough search of the scientific literature does not yield specific instances of this compound being incorporated into a sensor for non-biological applications. The field of chemical sensors for non-biological analytes is extensive, but studies have not yet specifically focused on the application of this particular compound.

The presence of amine and hydroxyl functional groups on the aromatic ring of this compound makes it a theoretical candidate for the development of adsorbent materials for environmental remediation. These functional groups can act as chelating sites for heavy metal ions, facilitating their removal from aqueous solutions. Polymers synthesized from this monomer could potentially exhibit a high affinity for various metal pollutants.

While the broader class of amine-functionalized resins is known to be effective for heavy metal adsorption, specific research detailing the synthesis and application of adsorbent materials derived from this compound for environmental remediation is not currently available in the published literature. mdpi.comcnr.it The potential of such materials remains an area for future investigation.

| Adsorbent Type | Target Pollutants | General Adsorption Mechanism | Reference |

| Amine-functionalized resins | Heavy metal ions (e.g., Pb(II), Cu(II), Cd(II)) | Chelation/Coordination with amino groups | mdpi.comcnr.it |

In the field of coatings and surface modification, aminophenols can play a role as curing agents or modifiers for epoxy resins. The amino group can react with the epoxide ring of the resin, leading to cross-linking and the formation of a durable polymer network. The phenolic hydroxyl group can also participate in the curing process, potentially accelerating the reaction. A Japanese patent has disclosed an epoxy resin composition that includes a triglycidyl derivative of 4-amino-m-cresol, indicating its utility in this area. google.com Such compositions are noted for their excellent heat resistance and workability due to low viscosity. google.com

The general reactions involved in the curing of epoxy resins with amine-containing compounds are well-established. threebond.co.jp The primary amine functionality can react with two epoxy groups, and the secondary amine formed can further react, leading to a highly cross-linked and robust material. threebond.co.jp

| Resin System | Role of Amine-Containing Compound | Potential Benefits |

| Epoxy Resins | Curing Agent/Hardener | Formation of a cross-linked polymer network, enhanced thermal and chemical resistance. |

Intermediates in the Synthesis of Dyes and Pigments

A significant industrial application of this compound, often referred to by its synonym 4-amino-m-cresol, is as an intermediate in the synthesis of a variety of dyes and pigments. chemicalkland.com Its chemical structure allows it to be a versatile building block for creating vibrant and long-lasting colors for use in textiles, plastics, and cosmetics. chemicalkland.com

Notably, it is a key material in the production of fluoran and azo dyes.

Fluoran Dyes: 4-Amino-3-methylphenol is used in the synthesis of fluoran dyes, which are a class of leuco dyes. google.com These dyes can exist in a colorless form and develop color upon reaction with an acidic developer. This property makes them suitable for applications such as carbonless copy paper and thermal printing. The synthesis of fluoran dyes often involves the condensation of a keto acid with an aminophenol derivative. google.com

Azo Dyes: Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are a major class of synthetic colorants. wikipedia.orgjchemrev.com The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. jchemrev.comunb.ca 4-Amino-3-methylphenol can be used as the coupling component, reacting with a diazonium salt to form an azo dye. ijsr.net The specific color of the resulting dye is influenced by the other substituents present on the aromatic rings.

| Dye Class | Role of 4-Amino-3-methylphenol | Key Reaction Type |

| Fluoran Dyes | Precursor/Intermediate | Condensation |

| Azo Dyes | Coupling Component | Azo Coupling |

Analytical Methodologies for Detection and Quantification of 4 Aminomethyl 3 Methylphenol in Research Samples

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 4-(Aminomethyl)-3-methylphenol from complex mixtures, allowing for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is essential for achieving accurate and reproducible results.

Method development typically involves the careful selection of a stationary phase, mobile phase, and detector. For polar aromatic compounds such as aminophenols, reversed-phase columns like C18 are often employed. pom.go.id A simple isocratic method using a mobile phase composed of an organic solvent (like acetonitrile) and an aqueous buffer (such as acetic or perchloric acid) can effectively separate the analyte from impurities. pom.go.idsielc.com The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of ionizable compounds. Detection is commonly achieved using a Photo Diode Array (PDA) or UV-Vis detector, with the wavelength set to the maximum absorbance of the compound, often around 275 nm for aminophenol structures. sielc.com Method validation ensures the linearity, accuracy, precision, and selectivity of the developed procedure. pom.go.idnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | pom.go.id |

| Mobile Phase | Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80) | pom.go.id |

| Flow Rate | 1.0 mL/minute | pom.go.id |

| Column Temperature | 40°C | pom.go.id |

| Detection | UV at 275 nm | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. For phenols and aminophenols, derivatization is often necessary to increase their volatility and thermal stability, improving chromatographic performance. nih.govepa.gov A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar -OH and -NH2 groups into less polar trimethylsilyl (B98337) ethers and amines. nih.gov

The analysis is typically performed on a capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5ms). nih.gov The temperature program of the GC oven is optimized to ensure good separation of the analyte from other components in the sample. irjet.net The mass spectrometer is operated in electron ionization (EI) mode, and detection can be performed in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the target analyte. nih.govirjet.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5ms (30 m x 250 µm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium at 0.6-1.1 mL/min | nih.govmdpi.com |

| Injection Mode | Splitless | nih.gov |

| Oven Program | Initial 50-60°C, ramped to 240-300°C | nih.govirjet.net |

| MS Detector | Electron Ionization (EI) at 70 eV | nih.gov |

| Derivatization Agent | MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide) | nih.gov |

Thin Layer Chromatography (TLC) is an indispensable tool for synthetic chemists due to its simplicity, speed, and low cost. chemistryhall.comaga-analytical.com.pl It is primarily used for the qualitative monitoring of chemical reactions to track the conversion of starting materials into products. chemistryhall.comthieme.de In the synthesis of this compound, TLC can be used to follow the progress of the reaction over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. chemistryhall.com Alongside the reaction mixture, spots of the starting materials are also applied for comparison. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), often a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org The different components of the reaction mixture travel up the plate at different rates depending on their polarity, resulting in separated spots. By observing the disappearance of the starting material spot and the appearance of the product spot, the progress of the reaction can be assessed. chemistryhall.com The spots can be visualized under UV light or by using a staining agent. researchgate.net

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. researchgate.net Phenolic compounds, including this compound, possess chromophores that allow for their detection and quantification using this technique. researchgate.net

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ijrpc.com The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. semanticscholar.org While UV-Vis spectroscopy is a powerful quantitative tool, it can be susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, it is often used for the analysis of relatively pure samples or in conjunction with a separation technique like HPLC. mu-varna.bg

Electrochemical Detection Strategies

Electrochemical methods offer a highly sensitive and selective approach for the detection of electroactive compounds like aminophenols. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation-reduction behavior of this compound and for its quantification. mdpi.com

These methods typically involve a three-electrode system where the working electrode is often modified to enhance sensitivity and selectivity. mdpi.com For instance, electrodes can be functionalized with materials like multi-walled carbon nanotubes (MWCNTs) or graphene to increase the electrode surface area and facilitate electron transfer. nih.govmdpi.com The oxidation of the phenolic hydroxyl group and the amino group of the analyte at the electrode surface produces a current that is proportional to its concentration. mdpi.com Electrochemical sensors can provide rapid, real-time analysis and are suitable for field applications due to their potential for miniaturization. mdpi.comku.edu The detection limit for similar phenolic compounds can reach nanomolar levels. mdpi.com

Purity Assessment and Quality Control in Research Synthesis

Ensuring the purity of a synthesized compound like this compound is a critical aspect of quality control in research. A combination of analytical techniques is typically employed to confirm the identity and assess the purity of the final product.

Initially, TLC can provide a quick, qualitative check of purity during and after the purification process (e.g., crystallization or column chromatography). chemistryhall.comgoogle.com For a more rigorous and quantitative assessment, HPLC and GC-MS are the methods of choice. sigmaaldrich.com HPLC can be used to determine the percentage purity of the compound by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. google.com Similarly, GC-MS can identify and quantify any volatile impurities present in the sample. sigmaaldrich.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compound, while mass spectrometry provides information on its molecular weight. nist.gov An analytical standard of known purity is often used as a reference for comparison. sigmaaldrich.com

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(Aminomethyl)-3-methylphenol is expected to move away from conventional multi-step batch processes, which may involve hazardous reagents and generate significant waste, towards more sustainable and efficient methodologies. Key areas of exploration include green chemistry, biocatalysis, and continuous flow processes.

Green Chemistry Approaches: Research will likely focus on developing synthetic routes that align with the principles of green chemistry. unibo.it This includes the use of renewable starting materials, such as lignin-derived cresols, and the design of one-pot reactions that minimize solvent use and purification steps. nih.govijcmas.com Methodologies like grindstone chemistry, which involves solvent-free reactions by grinding solids together, could offer an energy-efficient and environmentally benign pathway to aminomethylnaphthol analogues and could be adapted for this compound. ijcmas.comorientjchem.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Future synthetic routes could employ transaminases to convert a 4-formyl-3-methylphenol precursor directly into the desired aminomethyl product, operating in aqueous media under mild conditions. researchgate.net Advanced approaches may involve developing whole-cell biocatalysts that contain an entire enzymatic cascade, capable of producing benzylamines from simple, renewable feedstocks like amino acids. researchgate.net

Continuous Flow Chemistry: Migrating the synthesis of this compound from batch reactors to continuous flow systems is a major emerging trend. nih.govuc.pt Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for potentially hazardous reactions. researchgate.net A future multi-step flow synthesis could integrate the formylation of m-cresol, followed by reductive amination in a single, automated sequence, significantly improving efficiency and scalability. mdpi.comnih.gov

| Methodology | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Multi-step reactions (e.g., formylation, reduction) in large vessels. | Well-established procedures. | Yield optimization. |

| Biocatalytic Synthesis | Use of enzymes (e.g., transaminases) or whole-cell systems. researchgate.net | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, process optimization. |

| Continuous Flow Chemistry | Reactions occur in a continuously flowing stream within microreactors. nih.gov | Enhanced safety, scalability, process control, and efficiency. | Reactor design, integration of multi-step reactions, in-line purification. |

Design and Synthesis of Advanced Derivatives for Specific Applications

The primary amine and phenolic hydroxyl groups of this compound serve as versatile synthetic handles for creating a diverse range of advanced derivatives with tailored properties for non-medical applications.

Schiff Base Derivatives: The primary amine can readily undergo condensation with various aldehydes and ketones to form Schiff bases (imines). ijacskros.commdpi.com These derivatives are of significant interest as ligands for the synthesis of metal complexes, which can function as catalysts in organic transformations. nih.govresearchgate.net The electronic properties of the Schiff base can be tuned by selecting different carbonyl compounds, allowing for the rational design of catalysts for specific reactions.

Polymer Building Blocks: As a bifunctional monomer, this compound is a candidate for the synthesis of high-performance polymers. Its reaction with dicarboxylic acids or their derivatives could yield specialty polyamides. Furthermore, it can be used in the formation of polybenzoxazines, a class of phenolic resins known for their excellent thermal stability and mechanical properties. The compound can also act as a potent curing agent or modifier for epoxy resins. paint.orgthreebond.co.jp

Mannich Base Derivatives: The aromatic ring of the phenol (B47542) is activated towards electrophilic substitution and can undergo further functionalization. For instance, the Mannich reaction could be employed to introduce additional aminomethyl groups, leading to more complex structures. These highly functionalized derivatives could be investigated as antioxidants or stabilizers for industrial materials. researchgate.net

| Derivative Type | Reaction Involved | Key Functional Group | Potential Application Area (Non-medical) |

|---|---|---|---|

| Schiff Bases | Condensation with aldehydes/ketones | -CH=N- (Imine) | Ligands for catalysis, Pigments |

| Polyamides | Polycondensation with diacids | -NH-C=O (Amide) | High-performance fibers, Specialty plastics |

| Epoxy Adducts | Reaction with epoxy resins | Primary/Secondary Amine | Curing agents for coatings and adhesives |

Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research is expected to combine kinetic experiments with advanced computational modeling.